molecular formula C20H24N2 B13935432 Azetidine, 1-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)-3-methyl-3-(methylamino)- CAS No. 61450-37-1

Azetidine, 1-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)-3-methyl-3-(methylamino)-

Cat. No.: B13935432
CAS No.: 61450-37-1
M. Wt: 292.4 g/mol
InChI Key: SOYKNULYTHULKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Azetidine, 1-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)-3-methyl-3-(methylamino)- is a complex organic compound that belongs to the class of azetidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Azetidine, 1-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)-3-methyl-3-(methylamino)- typically involves multi-step organic reactions. One common method includes the reaction of 10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-one with methylamine and subsequent cyclization to form the azetidine ring. The reaction conditions often require the use of strong bases and solvents such as tetrahydrofuran or dimethylformamide to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed to achieve high-quality products .

Chemical Reactions Analysis

Types of Reactions

Azetidine, 1-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)-3-methyl-3-(methylamino)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into its corresponding amines or alcohols.

Common Reagents and Conditions

Common reagents used in these reactions include:

  • Potassium permanganate for oxidation
  • Lithium aluminum hydride for reduction
  • Sodium hydride for nucleophilic substitution

The reaction conditions typically involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and appropriate solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound .

Scientific Research Applications

Azetidine, 1-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)-3-methyl-3-(methylamino)- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Azetidine, 1-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)-3-methyl-3-(methylamino)- involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Azetidine, 1-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)-3-(dimethylamino)-
  • Azetidine, 1-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)-3-methylamino-

Uniqueness

Azetidine, 1-(10,11-dihydro-5H-dibenzo(a,d)cyclohepten-5-yl)-3-methyl-3-(methylamino)- is unique due to its specific substitution pattern on the azetidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

CAS No.

61450-37-1

Molecular Formula

C20H24N2

Molecular Weight

292.4 g/mol

IUPAC Name

N,3-dimethyl-1-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)azetidin-3-amine

InChI

InChI=1S/C20H24N2/c1-20(21-2)13-22(14-20)19-17-9-5-3-7-15(17)11-12-16-8-4-6-10-18(16)19/h3-10,19,21H,11-14H2,1-2H3

InChI Key

SOYKNULYTHULKB-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(C1)C2C3=CC=CC=C3CCC4=CC=CC=C24)NC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.